molecular formula C9H8ClFO3 B6305520 Methyl 2-chloro-3-fluoro-4-methoxybenzoate CAS No. 1935425-99-2

Methyl 2-chloro-3-fluoro-4-methoxybenzoate

Cat. No.: B6305520
CAS No.: 1935425-99-2
M. Wt: 218.61 g/mol
InChI Key: RZAUAKOOQXYKSJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-fluoro-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-fluoro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Products include substituted benzoates with various functional groups.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include alcohols.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-fluoro-4-methoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In drug development, its mechanism of action would involve interactions with molecular targets such as receptors or enzymes, leading to a biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-3-fluoro-4-methoxybenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

methyl 2-chloro-3-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAUAKOOQXYKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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